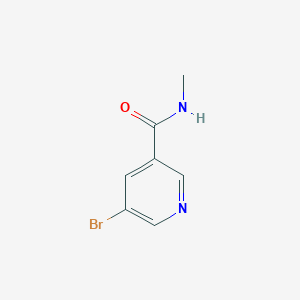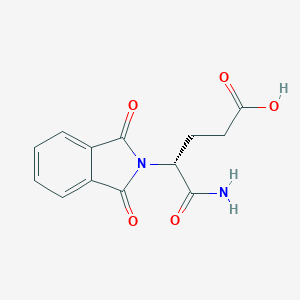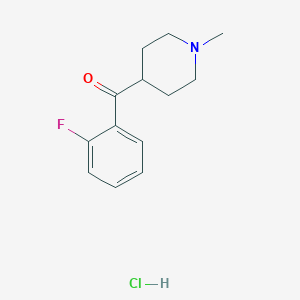
(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride
説明
The compound "(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride" is a chemical entity that appears to be related to various research efforts in the synthesis of potential therapeutic agents and diagnostic tools. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a fluorinated aromatic ketone with a piperidine moiety, which is a common structure in medicinal chemistry due to its potential biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from readily available materials. For instance, the synthesis of a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, was achieved through a process involving amidation, Friedel-Crafts acylation, and hydration, with an overall yield of 62.4% . This suggests that the synthesis of the compound might also involve similar strategies, such as functional group transformations and the formation of the piperidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around certain atoms was described as distorted tetrahedral . These findings are relevant as they provide insight into the possible conformation and geometry of the "(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride" molecule.
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions, including substitution reactions and coupling reactions. For instance, a substitution reaction was used to synthesize a compound with a difluorophenyl and a piperidinyl moiety . Additionally, coupling reactions have been employed in the synthesis of compounds with a piperazine ring, which is structurally similar to piperidine . These reactions are indicative of the types of chemical transformations that might be applicable to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like thermogravimetric analysis, which revealed stability in certain temperature ranges . Theoretical calculations, such as density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . These studies provide a foundation for understanding the stability and electronic properties of the compound .
科学的研究の応用
Analytical Method Development
The separation of flunarizine hydrochloride and its degradation products was achieved through reversed-phase liquid chromatography using micellar or microemulsion mobile phases, demonstrating the compound's utility in analytical chemistry for identifying pharmaceutical degradation pathways (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Pharmacological Investigations
Several studies have explored the pharmacological applications of compounds structurally related to "(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride". For instance, compounds like F 13640, showing 5-HT(1A) receptor agonist activity, have been investigated for their potential in treating neuropathic pain and spinal cord injury-related allodynia, suggesting a curative-like action on pathological pain (Deseure, Koek, Colpaert, & Adriaensen, 2002); (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld-Hallin, & Xu, 2004).
Radiochemical and Neuroimaging Applications
The synthesis and in vivo evaluation of iodine-123 labeled derivatives have been reported for potential use in SPECT imaging to visualize serotonin 5-HT2A receptors, underscoring the compound's significance in developing diagnostic tools for neurological disorders (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005); (Blanckaert et al., 2007).
Synthesis and Evaluation of Novel Compounds
Research on synthesizing and evaluating novel derivatives for their biological and pharmacological activities, such as neuroprotective effects and antitubercular activities, has highlighted the versatility of "(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride" related compounds in medicinal chemistry. These studies aim at developing new therapeutic agents for various diseases, including ischemic stroke and tuberculosis (Zhong, Gao, Xu, Qi, & Wu, 2020); (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
特性
IUPAC Name |
(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14;/h2-5,10H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVKAOJRWMSFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525113 | |
| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride | |
CAS RN |
64671-30-3 | |
| Record name | Methanone, (2-fluorophenyl)(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64671-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
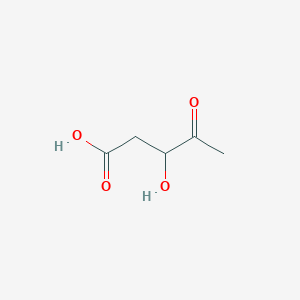
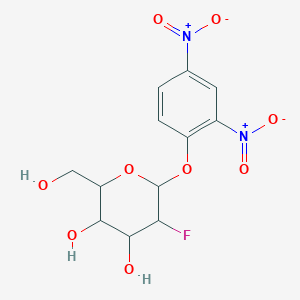
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
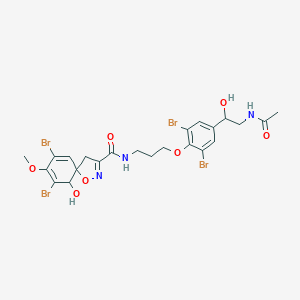
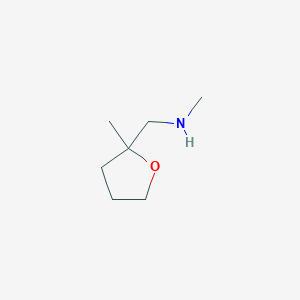
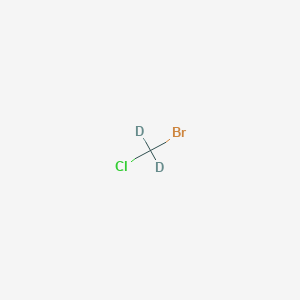
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
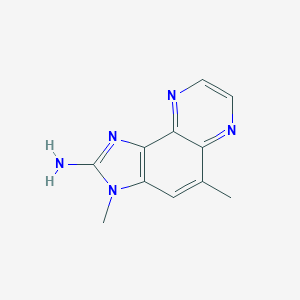
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
